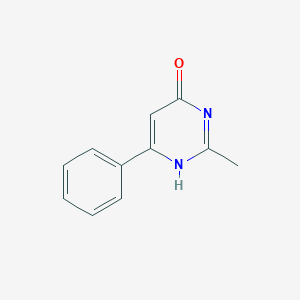

2-methyl-6-phenyl-1H-pyrimidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDRCIOAPLVRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 6 Phenyl 1h Pyrimidin 4 One and Analogues

Historical Development of Pyrimidinone Synthesis Relevant to the 2-Methyl-6-phenyl-1H-pyrimidin-4-one Core

The journey of pyrimidine (B1678525) synthesis began in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea (B33335) and malonic acid with phosphorus oxychloride. wikipedia.org This was followed by Pinner's work in 1884, where he synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines, and he was the one who coined the term "pyrimidin" in 1885. wikipedia.org The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org

The pyrimidine ring system is found in a wide array of natural compounds, including the nucleobases cytosine, thymine, and uracil, as well as in thiamine (B1217682) (vitamin B1). wikipedia.org The de novo biosynthesis of pyrimidines is a fundamental metabolic pathway in most living organisms. nih.gov The synthetic importance of pyrimidones grew with the discovery of their therapeutic potential, leading to the development of various synthetic methods. nih.gov Early methods often involved the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines. wikipedia.org These foundational reactions laid the groundwork for the more specific synthesis of substituted pyrimidinones (B12756618) like the 2-methyl-6-phenyl variant.

Classical and Established Synthetic Routes to this compound

Cyclization Reactions and Condensation Approaches

The principal and most enduring method for synthesizing the pyrimidine core involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon. wikipedia.org For this compound, a common approach is the condensation of a β-ketoester, such as ethyl benzoylacetate, with acetamidine. This reaction typically proceeds under basic or acidic conditions to facilitate the cyclocondensation.

Another established route involves the reaction of diketones with urea or thiourea (B124793). For instance, the condensation of benzoylacetone (B1666692) with urea, often in the presence of an acid or base catalyst, can yield the desired pyrimidinone. Variations of this approach have been extensively studied, exploring different solvents and catalysts to improve yields and reaction conditions.

The following table summarizes some classical cyclization reactions for pyrimidinone synthesis:

| β-Dicarbonyl Compound | N-C-N Reagent | Product Type | Reference |

| Ethyl acetoacetate | Amidines | 2-Substituted pyrimidines | wikipedia.org |

| Ethyl acetoacetate | Urea | 2-Pyrimidinones | wikipedia.org |

| Ethyl acetoacetate | Guanidines | 2-Aminopyrimidines | wikipedia.org |

| Thiourea and ethyl acetoacetate | - | 2-Thio-6-methyluracil | wikipedia.org |

| 4,4-dimethoxy-2-butanone | Formamide (B127407) | 4-Methylpyrimidine | wikipedia.org |

Multi-Component Reaction Strategies (e.g., Modified Biginelli Reaction)

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a classic multi-component reaction (MCR) that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org This reaction has been modified to synthesize a wide variety of pyrimidinone derivatives, including analogues of this compound. wikipedia.orgnih.gov

A modified Biginelli reaction for the synthesis of a related compound, methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, involves the reaction of benzaldehyde (B42025), p-tolylurea, and methyl acetoacetate. mdpi.comresearchgate.net This reaction can be catalyzed by acids like p-toluenesulfonic acid (TsOH). mdpi.comresearchgate.net The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions, starting with the nucleophilic addition of urea to the aldehyde. wikipedia.org

Four-component modified Biginelli reactions have also been developed to introduce further functionalization. For example, the reaction of acetylacetone, an aromatic aldehyde, thiourea, and dimethyl sulfate (B86663) can produce a 2-methylthio dihydropyrimidine (B8664642) intermediate, which can be further modified. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular diversity in a single step. nih.gov

Modern and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for pyrimidinone synthesis. These modern approaches often utilize catalysts and alternative energy sources.

Catalyst-Mediated Syntheses (e.g., Palladium-catalyzed carbonylation, Lewis acid catalysis)

Palladium-catalyzed carbonylation has emerged as a powerful tool for constructing carbonyl-containing heterocycles. nih.gov While direct palladium-catalyzed synthesis of this compound is not extensively documented, related structures have been synthesized using this methodology. For example, palladium-catalyzed cyclocarbonylation of pyridinylated vinylogous amides and ureas has been used to generate ring-fused pyridopyrimidinones in high yields. nih.gov This approach involves the in-situ generation of a reactive acylpalladium species that is subsequently trapped. nih.gov Palladium catalysts are also employed in oxidative carbonylation reactions, for instance, in the synthesis of symmetrical diaryl ketones from arylboronic acids and carbon monoxide. liv.ac.uk

Lewis acid catalysis plays a crucial role in modern organic synthesis by activating electrophiles. youtube.com Various Lewis acids have been employed to catalyze the synthesis of pyrimidines and pyrimidinones, often leading to higher yields and milder reaction conditions. For example, samarium chloride (SmCl₃) has been used to catalyze the cyclization of β-formyl enamides with urea to produce pyrimidines. organic-chemistry.org Other Lewis acids like zinc chloride (ZnCl₂), copper(II) chloride (CuCl₂), and iron(II) chloride (FeCl₂) have also been shown to be effective catalysts in the synthesis of aminopyrimidines, with ZnCl₂ and CuCl₂ being preferred in certain reactions. nih.gov The use of solid-supported Lewis acid catalysts, such as polymer-supported phosphonium (B103445) cations, offers the advantage of easy separation and recyclability. rsc.org

The table below showcases various catalysts used in pyrimidinone synthesis:

| Catalyst | Reaction Type | Product | Yield | Reference |

| p-Toluenesulfonic acid (TsOH) | Modified Biginelli | Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | High | mdpi.comresearchgate.net |

| Samarium chloride (SmCl₃) | Cyclization of β-formyl enamides with urea | Pyrimidines | Up to 86% | organic-chemistry.org |

| Zinc chloride (ZnCl₂) | Synthesis of 4-aminopyrimidines | 4-Aminopyrimidines | 80% | nih.gov |

| Copper(II) chloride (CuCl₂) | Synthesis of 4-aminopyrimidines | 4-Aminopyrimidines | 87% | nih.gov |

| Palladium(II) acetate/DPPP | Oxidative carbonylation | Symmetrical diaryl ketones | 31% (initial) | liv.ac.uk |

| CuI | Tandem C-N cross-coupling/intramolecular amidation | Pyrido[1,2-a]pyrimidin-4-ones | Good to excellent | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and often enable solvent-free reactions. researchgate.net The synthesis of dihydropyrimidinones via the Biginelli reaction has been successfully carried out under microwave irradiation, often in the absence of a solvent. mdpi.comresearchgate.net For example, the synthesis of methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved in high yield with a short reaction time using microwave promotion. mdpi.comresearchgate.net

Microwave irradiation has been shown to be superior to conventional heating in many cases. In the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, microwave irradiation led to excellent yields (78–94%) in just 3–6 minutes, compared to much longer reaction times and lower yields with conventional heating. nih.gov The use of an acid-functionalized mesoporous polymer as a catalyst in the microwave-assisted Biginelli reaction also resulted in high yields (89-98%). chemrxiv.org The combination of ultrasound for solvation followed by microwave irradiation for the heterocyclization step has also been reported as an efficient method for synthesizing 2-amino-4,6-diaryl pyrimidines. researchgate.net

Solvent-Free and Environmentally Benign Methodologies

The pursuit of green and sustainable chemistry has led to the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. These methods not only reduce environmental impact but also often lead to improved reaction efficiency, shorter reaction times, and simpler work-up procedures. For the synthesis of pyrimidinone derivatives, including this compound, several environmentally benign approaches have been successfully implemented.

One prominent strategy involves performing reactions under solvent-free or "neat" conditions, frequently coupled with microwave irradiation. researchgate.net This technique has been shown to accelerate reaction rates and increase product yields for the synthesis of dihydropyrimidinones (DHPMs) and related structures. researchgate.netresearchgate.net For instance, the Biginelli reaction, a classic multicomponent reaction for synthesizing DHPMs, has been adapted to solvent-free microwave conditions, yielding the desired products more rapidly and in higher yields compared to traditional heating methods. researchgate.net The reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea can be conducted by simply mixing the neat reactants and exposing them to microwave radiation, often resulting in a crystalline product that requires minimal purification. researchgate.net

Another eco-friendly approach is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent. Surfactant-catalyzed reactions in water have been developed, creating micellar environments that can facilitate the reaction between organic substrates. researchgate.net For example, a green protocol for synthesizing fused pyrimidines has been established using sodium lauryl sulphate (SLS) as a surfactant in water at room temperature, achieving excellent yields in a short time. researchgate.net Similarly, L-proline has been used as a homogeneous catalyst for the synthesis of fused pyrimidines in water under microwave irradiation, featuring a simple workup and good efficiency. researchgate.net

The use of solid-supported catalysts or reagents is another cornerstone of green pyrimidinone synthesis. These materials, such as silica-supported zinc chloride or yttria-zirconia-based Lewis acids, can be easily separated from the reaction mixture and often recycled, reducing waste and cost. researchgate.net These catalysts have been effectively used in multicomponent reactions to produce pyrimidine derivatives with high efficiency. researchgate.net

Table 1: Comparison of Environmentally Benign Synthesis Methods for Pyrimidinone Derivatives

| Methodology | Catalyst/Conditions | Key Advantages | Typical Reaction Time | Yield | Citation |

| Microwave-Assisted (Solvent-Free) | Neat reactants, MW irradiation | Rapid, high yields, simple work-up | 15-20 minutes | Good to Excellent | researchgate.netresearchgate.net |

| Aqueous Synthesis | Surfactant (e.g., SLS) in water | Environmentally safe, room temp. | Short | Excellent | researchgate.net |

| Aqueous MW Synthesis | L-proline in water, MW irradiation | Simple work-up, catalyst can induce asymmetry | Short | Acceptable | researchgate.net |

| Solid-Supported Catalysis | Silica-supported ZnCl₂, etc. | Catalyst recyclability, reduced waste | Varies | High | researchgate.net |

Flow Chemistry Applications in Pyrimidinone Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for scalability, safety, and efficiency. aurigeneservices.com In flow chemistry, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.comacs.org

This methodology has been successfully applied to the synthesis of pyrimidinones and related heterocyclic scaffolds. researchgate.net One of the key benefits is the ability to safely conduct reactions at high temperatures and pressures. acs.org By using contained reactors, low-boiling-point solvents can be superheated well above their atmospheric boiling points, dramatically accelerating reaction rates. acs.orgresearchgate.net For example, fused pyrimidinone derivatives have been synthesized in minutes with yields up to 96% in an automated high-temperature and high-pressure flow reactor. acs.org

Flow chemistry enables rapid reaction optimization. By systematically varying flow rates, temperature, and reagent concentrations, a large number of reaction conditions can be screened in a short period to identify the optimal parameters for yield and purity. researchgate.net This has been demonstrated in the synthesis of functionalized pyrimidinone systems via retro-Diels-Alder reactions in a continuous flow setup, which allowed for the quick confirmation of the method's viability. researchgate.net

Table 2: Batch vs. Flow Synthesis of Pyrimidinone Derivatives

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Citation |

| Reaction Time | Hours (e.g., 9 hours) | Minutes (e.g., 16 minutes) | mdpi.com |

| Temperature Control | Prone to gradients and hotspots | Precise and uniform | aurigeneservices.com |

| Pressure | Limited by vessel | High pressures easily attainable | acs.orgresearchgate.net |

| Safety | Higher risk with large volumes | Inherently safer due to small reactor volume | researchgate.net |

| Scalability | Complex | Straightforward by extending run time | aurigeneservices.commdpi.com |

| Yield | Good | Often improved or comparable | acs.orgmdpi.com |

Atom Economy and Reaction Efficiency Considerations in Novel Syntheses

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Unlike reaction yield, which only considers the amount of product obtained, atom economy assesses the inherent efficiency of a transformation, highlighting the generation of waste in the form of byproducts. nih.govscranton.edu The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

From this perspective, reactions such as additions and rearrangements are highly desirable as they have a theoretical atom economy of 100%. scranton.eduprimescholars.com In contrast, substitution and elimination reactions are inherently less economical as they generate stoichiometric byproducts. nih.gov

In the context of synthesizing this compound, a common route is the condensation of ethyl benzoylacetate, acetamidine, and a base. Let's analyze a typical reaction:

Reaction: Ethyl benzoylacetate + Acetamidine → this compound + Ethanol

Reactants:

Ethyl benzoylacetate (C₁₁H₁₂O₃): MW = 192.21 g/mol

Acetamidine (C₂H₆N₂): MW = 58.08 g/mol (often used as hydrochloride salt, but the free base is the reactant)

Product:

this compound (C₁₁H₁₀N₂O): MW = 186.21 g/mol

Byproduct:

Ethanol (C₂H₅OH): MW = 46.07 g/mol

Atom Economy Calculation: % Atom Economy = [186.21 / (192.21 + 58.08)] x 100 = (186.21 / 250.29) x 100 ≈ 74.4%

Methodological Challenges and Innovations in Synthetic Scalability for Research

Translating a successful laboratory-scale synthesis to a larger, preparative scale for extensive research or preclinical studies presents numerous challenges. Issues that are manageable in small flasks can become significant obstacles when producing gram or kilogram quantities of a compound like this compound.

Key Challenges:

Reaction Control and Safety: Exothermic reactions can be difficult to control on a large scale. Inadequate heat dissipation in large batch reactors can lead to temperature spikes, causing side reactions, product degradation, or dangerous runaway conditions.

Mixing and Homogeneity: Achieving efficient and uniform mixing of reactants, especially in heterogeneous or viscous reaction mixtures, becomes more difficult in large vessels, potentially leading to lower yields and inconsistent product quality.

Purification: Large-scale purification, such as column chromatography, is often impractical, costly, and generates significant solvent waste. The need for scalable purification methods like crystallization is paramount.

Reaction Time and Throughput: Long reaction times that are acceptable for lab-scale synthesis become a bottleneck at a larger scale, limiting productivity. mdpi.com

Solubility: Solubility issues can hinder a reaction's scale-up. A compound that is soluble in a specific solvent at a low concentration may precipitate out at the higher concentrations required for large-scale production, impeding the reaction. mdpi.com

Innovations to Overcome Scalability Hurdles:

Flow Chemistry: As discussed previously, continuous flow chemistry is a primary innovation for overcoming scalability challenges. It offers superior heat transfer, precise process control, and enhanced safety, regardless of the total production volume. aurigeneservices.comresearchgate.net Scaling up is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using larger, more hazardous reactors. mdpi.com

Catalysis Innovation: The shift from stoichiometric reagents to highly efficient and selective catalysts is crucial for scalable synthesis. Catalysts that operate under mild conditions, are recoverable, and have high turnover numbers reduce waste and cost. For example, novel catalytic systems are being developed to improve the efficiency and environmental profile of pyrimidine synthesis. researchgate.netresearchgate.net

Alternative Energy Sources: The use of microwave or ultrasound irradiation can often accelerate reactions and improve yields. researchgate.netnih.gov While scaling microwave reactors presents its own challenges, these technologies can offer efficient heating and shorter reaction times compared to conventional methods.

By integrating these innovative approaches, chemists can develop synthetic routes for pyrimidinone derivatives that are not only efficient and high-yielding at the research level but are also robust, safe, and scalable.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Methyl 6 Phenyl 1h Pyrimidin 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidinone Ring

The pyrimidinone ring in 2-methyl-6-phenyl-1H-pyrimidin-4-one exhibits a nuanced reactivity towards electrophilic and nucleophilic attack, a consequence of the electron-donating and withdrawing effects of its substituents and heteroatoms.

Electrophilic Substitution: The pyrimidine (B1678525) ring is generally considered electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. However, the presence of the oxo group in the pyrimidinone form can enhance the electron density at certain positions, making electrophilic attack more feasible. Theoretical studies and experimental evidence on related pyrimidinone systems suggest that electrophilic substitution, such as nitration or halogenation, would preferentially occur at the C-5 position. This is because the C-5 position is meta to the two nitrogen atoms and is activated by the enolizable keto group.

Nucleophilic Substitution: The pyrimidine ring is inherently susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient due to the adjacent nitrogen atoms. In this compound, the C-4 position is occupied by an oxo group, which can be converted to a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride. This chloro derivative can then readily undergo nucleophilic substitution with various nucleophiles, including amines, alkoxides, and thiolates, to yield a wide array of functionalized pyrimidines.

A study on the related 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one demonstrated its reaction with various electrophilic reagents, providing insights into the reactivity of the pyrimidinone core.

Functionalization Reactions at the Methyl and Phenyl Substituents

The methyl and phenyl groups attached to the pyrimidinone ring offer additional sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Functionalization of the Methyl Group: The methyl group at the C-2 position is activated by the adjacent nitrogen atoms and can undergo a variety of reactions. For instance, it can be halogenated using N-halosuccinimides or other halogenating agents to introduce a handle for further transformations. The resulting halomethyl derivative can then participate in nucleophilic substitution reactions. Additionally, the methyl group can be condensed with aldehydes to form styryl derivatives.

Functionalization of the Phenyl Group: The phenyl group at the C-6 position can undergo typical electrophilic aromatic substitution reactions. The directing effect of the pyrimidinone ring will influence the position of substitution on the phenyl ring. Depending on the reaction conditions and the nature of the electrophile, substitution can occur at the ortho, meta, or para positions. For example, nitration or halogenation of the phenyl ring can be achieved using standard electrophilic substitution protocols. Suzuki and other palladium-catalyzed cross-coupling reactions can also be employed to introduce various substituents onto the phenyl ring, further diversifying the molecular structure.

Tautomerism and Isomerization Studies of this compound

This compound can exist in different tautomeric forms due to the presence of the pyrimidinone ring. The primary tautomerism observed is the keto-enol tautomerism, where the compound can exist as either the 1H-pyrimidin-4-one (keto form) or the 4-hydroxypyrimidine (B43898) (enol form).

Spectroscopic studies, including NMR and UV-Vis, along with computational analysis, have been employed to investigate the tautomeric equilibrium of similar pyrimidinone derivatives. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the pyrimidine ring. In many cases, the keto form is the predominant tautomer in the solid state and in various solvents.

| Tautomeric Form | Key Structural Feature |

| 1H-Pyrimidin-4-one (Keto) | C=O group at C-4 |

| 4-Hydroxypyrimidine (Enol) | OH group at C-4 |

Oxidation and Reduction Chemistry of the Pyrimidinone System

The pyrimidinone ring and its substituents can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The oxidation of this compound can lead to several outcomes depending on the oxidizing agent and reaction conditions. Mild oxidation may result in the formation of N-oxides. Stronger oxidizing agents can lead to the degradation of the pyrimidine ring. The methyl group can also be oxidized to a carboxylic acid group under appropriate conditions. Studies on the oxidation of related pyrimidine derivatives have shown the formation of various products, including those resulting from ring transformations.

Reduction: The pyrimidinone ring can be reduced using various reducing agents. Catalytic hydrogenation or reduction with sodium borohydride (B1222165) (NaBH₄) can lead to the formation of dihydropyrimidinone or tetrahydropyrimidinone derivatives. The specific product obtained depends on the reaction conditions and the substrate. For instance, the reduction of the C4-carbonyl group can yield the corresponding alcohol.

| Reaction | Reagent Example | Potential Product |

| Oxidation | m-CPBA | N-oxide |

| Oxidation | KMnO₄ | 2-Carboxy-6-phenyl-1H-pyrimidin-4-one |

| Reduction | NaBH₄ | 2-Methyl-6-phenyl-5,6-dihydro-1H-pyrimidin-4-one |

| Reduction | H₂/Pd-C | 2-Methyl-6-phenyl-tetrahydropyrimidin-4-one |

Ring Expansion, Contraction, and Rearrangement Processes

While specific studies on the ring transformations of this compound are not extensively documented, the pyrimidine ring system is known to undergo various rearrangement and transformation reactions under specific conditions. These can include ring contractions to form five-membered heterocycles or ring expansions. Such transformations often proceed through the formation of reactive intermediates generated by nucleophilic attack or other activation methods.

Derivatization Strategies for Sulfur and Selenium Analogues (e.g., Thiopyrimidinones, Selenopyrimidinones)

The synthesis of sulfur and selenium analogues of this compound is a key strategy for modifying its chemical and biological properties.

Thiopyrimidinones: The most common method for synthesizing the corresponding 2-methyl-6-phenyl-1H-pyrimidine-4-thione is by treating this compound with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This reaction effectively replaces the oxygen atom of the carbonyl group with a sulfur atom. Several studies have reported the synthesis of various thiouracil and thiopyrimidinone derivatives using these methods.

Selenopyrimidinones: The synthesis of selenopyrimidinones is less common but can be achieved by reacting the corresponding pyrimidinone with selenium-containing reagents. For instance, treatment with phosphorus pentaselenide (P₄Se₁₀) or other selenating agents can yield the desired 2-methyl-6-phenyl-1H-pyrimidine-4-selone.

| Analogue | Synthetic Reagent |

| Thiopyrimidinone | Lawesson's Reagent or P₄S₁₀ |

| Selenopyrimidinone | P₄Se₁₀ |

These derivatization strategies provide access to a broader range of compounds with potentially altered electronic properties and biological activities, making them valuable tools in drug discovery and materials science.

Scientific Data Unavailable for this compound

Following a comprehensive search of available scientific literature and chemical databases, the specific experimental data required to construct a detailed article on the advanced spectroscopic and crystallographic characterization of This compound could not be located.

The requested information, covering a precise outline of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction, is not present in the public domain for this specific chemical entity.

While general principles for these analytical techniques and data for analogous pyrimidinone derivatives are readily available, these are not applicable for the specific structural and electronic arrangement of this compound. Generating an article based on related but distinct compounds would be scientifically inaccurate and would not adhere to the provided instructions.

Therefore, the content for the following sections and subsections could not be generated:

Advanced Spectroscopic and Crystallographic Structural Characterization of 2 Methyl 6 Phenyl 1h Pyrimidin 4 One

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

No publications containing the synthesis and detailed characterization of 2-methyl-6-phenyl-1H-pyrimidin-4-one that would include this specific data were identified.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its fundamental vibrational modes. The analysis of these spectra allows for the unambiguous identification of functional groups and offers insights into the molecule's conformational properties. While specific experimental spectra for this exact compound are not widely published, a comprehensive analysis can be constructed based on established group frequencies and data from structurally related pyrimidine (B1678525) derivatives. ias.ac.inphyschemres.orgnih.gov

The key vibrational modes for this compound can be assigned to the pyrimidinone core, the phenyl substituent, and the methyl group. The pyrimidinone ring is characterized by a series of complex stretching and bending vibrations. The C=O stretching vibration of the keto group is expected to produce a strong band in the FT-IR spectrum, typically in the range of 1650-1700 cm⁻¹. The exact position of this band can be influenced by intermolecular hydrogen bonding in the solid state. The C-N stretching vibrations within the pyrimidine ring are also prominent and are generally observed in the 1300-1400 cm⁻¹ region. researchgate.net

The phenyl group attached at the C6 position gives rise to several characteristic bands. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. researchgate.net The in-plane C-C stretching vibrations of the benzene (B151609) ring typically result in a set of bands in the 1450-1600 cm⁻¹ region. Ring breathing modes, which are sensitive to substitution, are also expected. ias.ac.in

The methyl group at the C2 position will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. spectroscopyonline.com

In Raman spectroscopy, non-polar bonds and symmetric vibrations tend to be more intense. Therefore, the C-C stretching modes of the phenyl and pyrimidine rings are expected to be strong. The complementary nature of FT-IR and Raman spectroscopy is crucial for a complete vibrational assignment. nih.govnih.gov For instance, the C=O stretch, while strong in the IR, may be weaker in the Raman spectrum. Conversely, the symmetric ring breathing mode of the phenyl ring often gives a strong, sharp band in the Raman spectrum.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group Assignment |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Phenyl Ring |

| C-H Stretch (Methyl) | 2960-2850 | 2960-2850 | Methyl Group |

| C=O Stretch | 1700-1650 (Strong) | 1700-1650 (Weak) | Pyrimidinone Ring |

| C=C/C=N Stretch | 1610-1450 (Multiple Bands) | 1610-1450 (Multiple Bands) | Pyrimidine and Phenyl Rings |

| C-N Stretch | 1400-1300 | 1400-1300 | Pyrimidinone Ring |

| Ring Breathing | ~1000 (Weak) | ~1000 (Strong) | Phenyl Ring |

| C-H Out-of-plane Bend | 900-675 (Multiple Bands) | 900-675 (Weak) | Phenyl Ring |

Note: These are predicted frequency ranges based on data from analogous compounds. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Solvent Effects

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) absorption spectroscopy, is employed to investigate the electronic transitions within the this compound molecule. The spectrum is dictated by the chromophoric system, which is composed of the phenyl-substituted pyrimidinone moiety. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the phenyl and pyrimidinone rings. These are typically observed in the 200-300 nm region for similar aromatic and heterocyclic systems. researchgate.net

The n→π* transitions involve the promotion of a non-bonding electron, such as one from the lone pair on a nitrogen or oxygen atom, to a π* anti-bonding orbital. These transitions are characteristically of much lower intensity than π→π* transitions and appear at longer wavelengths. researchgate.net

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. The effect of the solvent depends on its polarity and its ability to engage in hydrogen bonding with the solute molecule. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding orbital more than the anti-bonding orbital, thus increasing the energy gap for the transition. acs.org

Conversely, π→π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity. In this case, the more polar excited state is stabilized to a greater extent by the polar solvent than the ground state, reducing the energy gap for the transition. By studying the UV-Vis spectrum in a range of solvents with varying polarities, it is possible to identify the nature of the electronic transitions.

Table 2: Expected UV-Vis Absorption Maxima (λmax) and Transitions for this compound in Different Solvents

| Solvent | Polarity | Expected λmax for π→π* (nm) | Expected λmax for n→π* (nm) |

| Hexane | Non-polar | ~260 | ~310 |

| Chloroform | Moderately Polar | ~265 | ~305 |

| Ethanol | Polar, Protic | ~270 | ~300 |

| Water | Highly Polar, Protic | ~275 | ~295 |

Note: These are expected values based on general trends observed for similar compounds. researchgate.netresearchgate.net The actual λmax values may differ.

Computational and Theoretical Investigations of 2 Methyl 6 Phenyl 1h Pyrimidin 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-methyl-6-phenyl-1H-pyrimidin-4-one, such calculations would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would determine the most stable three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the rotational freedom, particularly around the single bond connecting the phenyl and pyrimidinone rings, to identify the lowest energy conformer. No published data is available for these parameters for this specific compound.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap, Ionization Potential, Electron Affinity)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them (the HOMO-LUMO gap) is an indicator of molecular stability. From these energies, properties like ionization potential and electron affinity can be derived. Specific energy values and analyses for this compound are not found in the current body of research.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. The map would likely show negative potential around the carbonyl oxygen and ring nitrogen atoms, indicating sites for electrophilic attack. A specific MEP map for this compound has not been published.

Natural Bond Orbital (NBO) and Mulliken Charge Analysis

NBO and Mulliken population analyses provide a quantitative measure of the electron distribution by assigning partial charges to each atom in the molecule. This information helps in understanding the molecule's polarity and the nature of its chemical bonds. No literature containing NBO or Mulliken charge data for this compound could be located.

Molecular Dynamics (MD) Simulations for Solution-State Behavior and Intermolecular Interactions

MD simulations model the physical movements of atoms and molecules over time. For this compound, these simulations could predict its behavior in a solvent, such as water or DMSO, revealing information about solvation, aggregation, and the dynamics of intermolecular hydrogen bonding. Such simulation studies for this compound have not been reported.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which serves as a powerful tool for confirming experimental results. DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts and the frequencies of infrared (IR) vibrational modes. Comparing these predicted values with experimental spectra helps in the definitive structural elucidation of the compound. No computational predictions of spectroscopic parameters for this compound are available in the literature.

Reaction Mechanism Studies and Transition State Analysis via Computational Methods

While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of pyrimidinone synthesis can be elucidated through related, well-studied reactions, such as the Biginelli reaction. The Biginelli reaction is a multicomponent reaction that synthesizes dihydropyrimidinones, and its mechanistic pathways have been the subject of computational investigation. researchgate.netacs.orgnih.govresearchgate.netorganic-chemistry.orgwikipedia.org These studies provide a framework for understanding the plausible reaction pathways for the formation of the pyrimidinone core.

The synthesis of this compound can be envisioned to proceed through the condensation of a β-dicarbonyl compound, such as benzoylacetone (B1666692), with an amidine, like acetamidine. Computational studies on analogous systems suggest three primary mechanistic routes for the initial cyclization. researchgate.net

Iminium Route: This pathway proposes the initial condensation of the aldehyde (or in this analogy, a ketone functionality of the β-dicarbonyl) and the amidine to form an N-acyliminium ion intermediate. This intermediate then undergoes a nucleophilic attack from the enolate of the β-dicarbonyl, followed by cyclization and dehydration to form the pyrimidinone ring.

Enamine Route: In this mechanism, the amidine and the β-dicarbonyl compound first react to form an enamine intermediate. This enamine then reacts with the second carbonyl group of the dicarbonyl compound, leading to the cyclized product.

Knoevenagel Route: This pathway involves the initial condensation between the β-dicarbonyl compound and a carbonyl source (if a separate aldehyde were used) to form a Knoevenagel condensation product. This product then reacts with the amidine to form the final pyrimidinone.

Computational studies, often employing Density Functional Theory (DFT), can be utilized to calculate the activation energies and the energies of the transition states for each proposed step in these pathways. acs.org By comparing the energy barriers of the different routes, the most favorable reaction mechanism can be determined. For the Biginelli reaction, computational studies have suggested that the iminium pathway often has the lowest energy barrier, making it the most likely route. acs.org

Table 1: Plausible Intermediates in the Synthesis of this compound via an Iminium-like Pathway

| Step | Intermediate | Description |

| 1 | N-acyliminium ion | Formation from the reaction of the ketone function of benzoylacetone and acetamidine. |

| 2 | Open-chain adduct | Resulting from the nucleophilic attack of the enolate of benzoylacetone on the iminium ion. |

| 3 | Cyclized intermediate | Formed by intramolecular attack of the terminal nitrogen on the remaining carbonyl group. |

| 4 | Dehydrated product | Final formation of the aromatic pyrimidinone ring after the elimination of a water molecule. |

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological Activity Correlations)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. bohrium.comnih.gov These models are valuable for predicting properties of new compounds without the need for experimental synthesis and measurement. For this compound and its derivatives, QSPR studies could be employed to predict properties such as melting point, boiling point, solubility, and chromatographic retention times.

A typical QSPR study involves the following steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the data set. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that relates the descriptors to the property. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While specific QSPR models for the physicochemical properties of this compound are not prevalent in the reviewed literature, studies on other classes of organic compounds, such as polycyclic aromatic hydrocarbons and substituted benzenes, have successfully predicted melting points using descriptors related to molecular size, shape, and intermolecular interactions. researchgate.netbohrium.com For instance, descriptors quantifying molecular symmetry and the strength of hydrogen bonding have been shown to be important for predicting melting points. bohrium.com

Table 2: Examples of Molecular Descriptors Used in QSPR Studies for Predicting Physicochemical Properties

| Descriptor Type | Example Descriptor | Property Influenced |

| Constitutional | Molecular Weight | Boiling Point, Melting Point |

| Topological | Wiener Index | Boiling Point |

| Geometrical | Molecular Surface Area | Solubility |

| Quantum-Chemical | Dipole Moment | Melting Point, Solubility |

| Quantum-Chemical | HOMO-LUMO gap | Electronic Properties |

This table provides examples of descriptors and their potential correlation with physicochemical properties, based on general QSPR principles.

Nonlinear Optical (NLO) Properties and Other Advanced Electronic Studies

Computational methods are instrumental in the investigation of the nonlinear optical (NLO) properties of organic molecules like this compound. NLO materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.).

DFT calculations are commonly used to compute these NLO properties. nih.govuobasrah.edu.iqrsc.orgjournaleras.com For pyrimidine (B1678525) derivatives, the presence of electron-donating and electron-accepting groups, as well as a π-conjugated system, can lead to significant NLO responses. nih.gov In this compound, the phenyl group can act as part of the π-system, and the pyrimidinone core has both electron-donating (amino-like nitrogen) and electron-withdrawing (carbonyl) character.

Key NLO parameters calculated computationally include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response (e.g., second-harmonic generation).

Second Hyperpolarizability (γ): Related to the third-order NLO response (e.g., third-harmonic generation, two-photon absorption).

Studies on related phenyl-substituted pyrazine (B50134) and other heterocyclic systems have shown that the nature and position of substituents on the aromatic rings can significantly tune the NLO properties. For example, the introduction of strong electron-donating or electron-withdrawing groups can enhance the hyperpolarizabilities.

Table 3: Representative Calculated NLO Properties for a Generic Donor-Acceptor Substituted Pyrimidine

| Property | Symbol | Typical Calculated Value (a.u.) | Computational Method |

| Dipole Moment | μ | 2 - 10 | DFT/B3LYP |

| Mean Polarizability | α | 100 - 300 | DFT/B3LYP |

| First Hyperpolarizability | β | 102 - 104 | DFT/B3LYP |

| Second Hyperpolarizability | γ | 104 - 106 | DFT/CAM-B3LYP |

This table presents typical ranges of calculated NLO properties for donor-acceptor substituted pyrimidines based on the literature. Specific values for this compound would require dedicated computational studies.

Advanced electronic studies also include the analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and charge transfer characteristics of the molecule, which are crucial for its optical and electronic properties. nih.gov

Design and Synthesis of 2 Methyl 6 Phenyl 1h Pyrimidin 4 One Derivatives and Analogues

Strategic Functionalization at the N1 Position of the Pyrimidinone Ring

The N1 position of the pyrimidinone ring is a common site for functionalization, allowing for the introduction of various substituents that can modulate the physicochemical and pharmacological properties of the molecule. N-alkylation is a primary strategy to introduce diverse functional groups. For instance, the N1-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one with agents like 2-chloroacetamide (B119443) and diethyl 2-bromomalonate has been successfully demonstrated. lumenlearning.com This approach can be extrapolated to 2-methyl-6-phenyl-1H-pyrimidin-4-one, where the nitrogen atom can act as a nucleophile, attacking alkyl halides or other electrophilic reagents.

The choice of alkylating agent and reaction conditions can significantly influence the outcome of the N1-functionalization. For example, in the synthesis of pyrazolo[3,4-d]pyrimidines, the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide and propargyl bromide in DMF using liquid-solid phase transfer catalysis has yielded a series of N1-substituted derivatives. nih.gov Similarly, N1-alkylation of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines has been achieved with a 2-chloro-2-phenylethyl chain. nih.gov These methodologies highlight the feasibility of introducing a wide range of alkyl and substituted alkyl groups at the N1 position of the pyrimidinone ring system.

Substituent Effects and Modifications on the Phenyl Moiety

The phenyl group at the C6 position of the pyrimidinone ring offers another avenue for structural modification. The electronic nature and position of substituents on this phenyl ring can profoundly impact the biological activity of the resulting derivatives. rsc.org The introduction of substituents can be achieved either by starting with a pre-substituted benzaldehyde (B42025) in the initial synthesis of the pyrimidinone or by subsequent modification of the phenyl ring.

The effect of substituents on a phenyl ring is a well-established concept in organic chemistry, involving inductive and resonance effects that can either activate or deactivate the ring towards further substitution and influence the orientation of incoming groups. lumenlearning.comlibretexts.orglibretexts.org For instance, in a series of novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, it was found that small substituents on the phenyl ring are preferable, with the presence of 3-hydroxyl and 4-methoxyl groups being beneficial for antiproliferative activity. acs.org Conversely, introducing bulky groups like methoxyl, methyl ester, or benzyloxy at the same position led to a decrease or loss of activity. acs.org

In another study on thienopyrimidine derivatives, it was observed that an electron-withdrawing group like a 4-nitrophenyl group at the C6 position exhibited higher COX-2 inhibitory activity compared to derivatives with electron-donating groups like a 4-methoxyphenyl (B3050149) group. nih.gov These findings underscore the importance of carefully selecting substituents for the phenyl moiety to optimize the desired biological properties.

Derivatization at C2, C4, and C6 Positions of the Pyrimidinone Ring

Beyond the N1 and C6-phenyl positions, the C2-methyl, C4-oxo, and C6 positions of the pyrimidinone ring itself are amenable to further derivatization, offering a multitude of possibilities for creating structural diversity.

The C2-methyl group can potentially be a site for functionalization, for instance, through condensation reactions. While specific examples for this compound are not abundant, related studies on chromones show that an active methyl group can react with aldehydes and other electrophiles. researchgate.net

The C4-oxo group can be modified to introduce different functionalities. For example, the oxo group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl3), which can then be displaced by various nucleophiles. nih.govnih.gov This strategy has been employed in the synthesis of 4-amino-substituted pyrazolo[1,5-a]pyrimidine (B1248293) and thienopyrimidine derivatives. nih.govnih.gov The C4-oxo group can also participate in photochemical reactions, leading to products like photohydrates. nih.gov

The C6 position , in addition to bearing the phenyl group, can be a site for further reactions. In the synthesis of 4,6-disubstituted pyrimidin-2-amines, chalcones are reacted with guanidine (B92328) hydrochloride, where the substitution pattern of the resulting pyrimidine (B1678525) is determined by the chalcone (B49325) precursor. researchgate.net

Synthesis of Pyrimidinone-Fused Heterocyclic Systems

The this compound scaffold can serve as a versatile precursor for the synthesis of various fused heterocyclic systems, which often exhibit enhanced biological activities.

Thienopyrimidinone Derivatives

Thieno[2,3-d]pyrimidin-4-ones are an important class of fused heterocycles. nih.gov A common synthetic route involves the cyclization of 2-aminothiophene derivatives. For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized via a one-pot reaction from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines. rsc.org Another approach involves the reaction of 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-aminopyridine (B139424) to yield 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. mdpi.com

The following table summarizes some synthesized thienopyrimidinone derivatives:

| Compound ID | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1 | 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, benzylamine | One-pot reaction | - | rsc.org |

| 2 | 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 2-aminopyridine | Acetonitrile, reflux | - | mdpi.com |

Pyrazolopyrimidinone (B8486647) Derivatives

Pyrazolo[3,4-d]pyrimidines, being bioisosteres of purines, are of significant interest. nih.gov A general synthesis involves the cyclization of functionalized pyrazoles. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be cyclized with formamide (B127407) to afford a pyrazolo[3,4-d]pyrimidinone. nih.gov This intermediate can be further chlorinated and substituted to yield a variety of derivatives. nih.gov In another method, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol was reacted with different alkylating agents to produce a series of new pyrazolo[3,4-d]pyrimidines. nih.gov

The table below shows examples of synthesized pyrazolopyrimidinone derivatives:

| Compound ID | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 3 | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide, reflux | - | nih.gov |

| 4 | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, alkylating agents | DMF, liquid-solid phase transfer catalysis | - | nih.gov |

| 5 | 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine, trans-4-aminocyclohexanol | Basic conditions | Good | nih.gov |

Imidazopyrimidinone Derivatives

Imidazo[1,2-a]pyrimidines and their analogues are another important class of fused heterocycles. Their synthesis often involves the condensation of an amino-pyrimidine with an α-haloketone or a related species. For instance, 2-phenylimidazo[1,2-a]pyrimidine (B97590) can be synthesized by the condensation of 2-aminopyrimidine (B69317) with 2-bromoacetophenone. byu.edu This intermediate can then undergo further reactions, such as nitrosation followed by reduction to introduce an amino group, which can then be converted to a Schiff base. byu.edu The synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione also demonstrates the fusion of an imidazo[1,2-a]pyridine (B132010) moiety to a pyrimidinone-containing system. mdpi.com

Here are some examples of the synthesis of imidazopyrimidinone analogues:

| Compound ID | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 6 | 2-Aminopyrimidine, 2-Bromoacetophenone | Condensation | - | byu.edu |

| 7 | 6-(bromoacetyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 2-aminopyridine | Acetonitrile, reflux | - | mdpi.com |

Creation of Compound Libraries for Academic Research Screening

The generation of compound libraries centered around a core scaffold, such as this compound, is a fundamental strategy in modern medicinal chemistry and chemical biology. These libraries, comprising a systematic collection of structurally related analogues, are invaluable tools for high-throughput screening (HTS) campaigns in academic research. The primary goal of such screening is the identification of "hit" compounds—molecules that exhibit a desired biological activity against a specific target, thereby serving as starting points for drug discovery or as chemical probes to elucidate biological pathways.

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs. nih.govnih.gov This makes pyrimidine-based libraries, including those derived from this compound, particularly attractive for screening against various biological targets. The design of these libraries focuses on introducing chemical diversity at specific positions of the core scaffold to explore the structure-activity relationship (SAR). For the this compound scaffold, key positions for diversification include the pyrimidine ring itself, the phenyl substituent, and the methyl group.

A common and effective method for creating such libraries is through parallel synthesis. This approach allows for the simultaneous synthesis of a large number of compounds in a systematic manner. An analogous strategy has been successfully employed for the creation of a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.comresearchgate.net This process involved a multi-step sequence to first construct the core pyrimidine-based structure, followed by a parallel amidation step with a diverse set of amines to generate the final library of carboxamides. mdpi.comresearchgate.net This highlights a viable pathway for creating a library from a this compound precursor, where different functional groups could be introduced at various positions.

For instance, a library based on the this compound scaffold could be constructed by first synthesizing a key intermediate that allows for subsequent diversification. This intermediate could be a derivative of this compound with a reactive handle, such as a halogen or a carboxylic acid group, at a position amenable to a variety of chemical transformations.

Table 1: Exemplar Library of this compound Derivatives

| Compound ID | R1-Substituent (at C5) | R2-Substituent (on Phenyl Ring) | Synthetic Approach |

| LIB-001 | -H | 4-Chloro | Suzuki Coupling |

| LIB-002 | -Br | 4-Methoxy | Electrophilic Bromination |

| LIB-003 | -NO2 | 3-Trifluoromethyl | Nitration |

| LIB-004 | -COOH | 4-Methyl | Oxidation of Methyl Group |

| LIB-005 | -NH2 | 2,4-Dichloro | Reduction of Nitro Group |

The synthesis of such a library would typically involve foundational reactions of heterocyclic chemistry. The core pyrimidin-4-one ring can be formed through the cyclocondensation of a β-ketoester with an amidine. To achieve the specific this compound scaffold, ethyl benzoylacetate would be reacted with acetamidine. Once the core is established, a variety of reactions can be employed to introduce diversity. For example, electrophilic substitution reactions like halogenation or nitration could be used to functionalize the pyrimidine or phenyl rings. Furthermore, if a suitable precursor with a leaving group (e.g., a chloro- or bromo-substituent) is synthesized, cross-coupling reactions such as the Suzuki-Miyaura coupling can be utilized to introduce a wide array of aryl or heteroaryl groups, significantly expanding the chemical space of the library. acs.org

More advanced techniques, such as DNA-encoded library (DEL) technology, offer a powerful platform for generating immense compound libraries. nih.gov In this approach, each small molecule is covalently linked to a unique DNA tag that serves as an amplifiable barcode for identification. This allows for the creation and screening of libraries containing millions to billions of compounds. nih.govnih.gov A pyrimidine-focused DEL could be constructed using a functionalized pyrimidine core, to which a diverse set of building blocks are added in a combinatorial fashion, with each addition being recorded by the ligation of a specific DNA sequence. nih.gov

Academic research screening facilities and consortia often utilize these libraries to screen against a multitude of biological targets, ranging from enzymes and receptors to whole-cell assays. nih.govupenn.edu The availability of diverse and well-characterized compound libraries is crucial for these high-throughput screening efforts, which can rapidly identify novel modulators of biological processes and provide the foundation for new therapeutic strategies. nih.govnih.gov

Mechanistic Insights into Molecular Interactions Involving 2 Methyl 6 Phenyl 1h Pyrimidin 4 One Excluding Clinical/safety

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

Receptor binding assays are crucial for determining how a ligand interacts with its target receptor. These interactions can be orthosteric (at the primary ligand binding site) or allosteric (at a secondary site), leading to agonism, antagonism, or modulation of receptor activity. nih.govnih.gov

While direct receptor binding data for 2-methyl-6-phenyl-1H-pyrimidin-4-one is not extensively documented, related heterocyclic compounds are known to interact with G-protein-coupled receptors (GPCRs) and receptor tyrosine kinases. nih.govnih.govnih.gov For example, certain pyrrolo[2,3-d]pyrimidines inhibit multiple RTKs, effectively blocking downstream signaling pathways. nih.gov Other related molecules have been shown to act as allosteric agonists, binding to a site distinct from the primary (orthosteric) site to activate the receptor. nih.gov The binding affinity of such compounds is often determined using radioligand displacement assays, which measure the ability of the test compound to displace a known radiolabeled ligand from the receptor. nih.govnih.gov

Protein Binding Studies and Quenching Mechanisms (e.g., BSA Interactions)

The interaction of small molecules with transport proteins like serum albumin is a critical aspect of their pharmacokinetic profile. Bovine Serum Albumin (BSA) is a common model protein used for these studies.

Fluorescence quenching studies on compounds structurally similar to this compound have revealed specific binding mechanisms with proteins like BSA and lysozyme. nih.govnih.gov The intrinsic fluorescence of these proteins, primarily from tryptophan residues, is quenched upon binding of the small molecule.

Quenching Mechanism: The observed fluorescence quenching is primarily due to a static mechanism, which involves the formation of a non-fluorescent ground-state complex between the pyrimidine (B1678525) derivative and the protein. nih.gov This is confirmed by a decrease in the binding constant at higher temperatures, indicating that the complex becomes less stable. nih.gov

Binding Stoichiometry and Affinity: The interaction typically follows a 1:1 stoichiometry, meaning one molecule of the compound binds to one molecule of the protein. nih.gov The binding constants (K) are generally in the order of 10⁴ M⁻¹, indicating a strong interaction. nih.gov

Thermodynamic Drivers: Thermodynamic analysis, through calculations of enthalpy (ΔH) and entropy (ΔS) changes, suggests that hydrogen bonding and van der Waals forces are the main forces driving the formation of the complex. nih.gov

Table 2: Thermodynamic Parameters for the Interaction of a Methyl Benzoate (B1203000) Derivative with BSA

| Temperature (K) | Binding Constant (K_BH) (M⁻¹) | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|---|

| 278 | 3.84 x 10⁴ | -16.45 | 37.07 | -26.74 |

| 288 | 2.89 x 10⁴ | -16.45 | 37.07 | -27.11 |

| 298 | 2.21 x 10⁴ | -16.45 | 37.07 | -27.48 |

| 303 | 1.87 x 10⁴ | -16.45 | 37.07 | -27.67 |

Data is for a structurally related methyl benzoate derivative, illustrating the principles of BSA interaction. nih.gov

Interaction with Nucleic Acids and Other Biomolecules: Structural and Mechanistic Aspects

The planar, aromatic nature of the this compound structure suggests a potential for interaction with nucleic acids like DNA and RNA.

DNA Interaction: Related heterocyclic compounds have been shown to bind to DNA non-covalently. nih.gov The primary mode of interaction is often groove binding, where the molecule fits into the minor or major groove of the DNA double helix. nih.gov This is in contrast to intercalation, where the molecule slides between the base pairs. Groove binding is typically characterized by fluorescence quenching and slight shifts in NMR spectra, without the significant spectral shifts and hypochromism associated with intercalation. nih.gov However, some related porphyrin-pyrimidine conjugates have been shown to act as intercalators, causing significant conformational changes in the DNA structure. nih.gov

RNA Interaction: Pyrimidine modifications are central to the study of RNA interference (RNAi). Introducing modified pyrimidine nucleotides into small interfering RNAs (siRNAs) can impact their thermal stability, resistance to degradation by exonucleases, and silencing activity. nih.govacs.org The specific position of the modification within the siRNA strand can mitigate off-target effects and influence its interaction with the RNA-induced silencing complex (RISC), particularly the Ago2 protein. nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (in vitro)

In vitro SAR studies on pyrimidin-4-one derivatives have provided significant insights into how different parts of the molecule contribute to its biological activity. By systematically altering the substituents at various positions on the pyrimidine core and the phenyl ring, researchers have been able to map the structural requirements for potent and selective molecular interactions.

A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the 2,6-disubstituted pyrimidin-4-one scaffold, several key features have been identified through the study of related inhibitors targeting various enzymes, such as kinases.

The fundamental pharmacophoric elements are:

The Pyrimidin-4-one Core : This heterocyclic ring is a critical feature. The arrangement of nitrogen atoms and the carbonyl group allows it to act as both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N3 atom and C4-carbonyl oxygen). This pattern facilitates anchoring the molecule into the binding site of many biological targets, such as the hinge region of kinases. nih.gov

The C6-Phenyl Group : This aromatic ring typically occupies a hydrophobic pocket within the target's binding site. Its orientation and substitution pattern are critical for binding affinity and selectivity. The phenyl ring can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking. acs.org

The C2-Methyl Group : The substituent at the C2 position projects into a specific region of the binding pocket. The size, lipophilicity, and electronic properties of this group can significantly influence potency. In many analogs, this position is crucial for fine-tuning the molecule's fit and optimizing its interactions with the target protein. nih.gov

Pharmacophore models for related pyrimidine structures often highlight the importance of a planar heterocyclic core for interacting with key residues, while substituents at positions like C2 and C6 are responsible for establishing selectivity and enhancing potency by interacting with adjacent pockets. chemrxiv.org

Systematic modification of the this compound scaffold has been explored in various related series to optimize biological activity. The insights gained from these analogs help to predict how changes to the parent compound would affect its molecular interactions.

Modifications at the C2-Position:

The C2-methyl group is a key site for modification. Studies on analogous 2-aminopyrimidin-4-ones targeting IRAK4 kinase showed that replacing an amino group at C2 with alkyl substituents was tolerated, although more electron-rich groups like a thiomethyl ether or a dimethylamine (B145610) group provided compounds of comparable potency. nih.gov This suggests that the C2-position can accommodate a range of functionalities, and its optimal substitution depends heavily on the specific topology of the target's binding pocket.

Table 1: Effect of C2-Position Modifications on IRAK4 Inhibition (Based on an Analogous Pyrimidin-4-one Scaffold)

| Compound Analogue | C2-Substituent | Core Scaffold | IRAK4 IC₅₀ (nM) | Observation |

|---|---|---|---|---|

| Analogue A | -NH-cyclopropyl | 2-amino-6-aryl-pyrimidin-4-one | 140 | Parent compound with reasonable potency. nih.gov |

| Analogue B | -SMe (Thiomethyl ether) | 2-substituted-6-aryl-pyrimidin-4-one | ~200-500 | Comparable potency to alkyl substituents, indicating tolerance for electron-rich groups. nih.gov |

| Analogue C | -NMe₂ (Dimethyl amine) | 2-substituted-6-aryl-pyrimidin-4-one | ~200-500 | Similar potency to thiomethyl ether, confirming preference for electron-rich groups at C2. nih.gov |

Modifications at the C6-Aryl Position:

The C6-phenyl ring is a primary site for optimizing hydrophobic and aromatic interactions. In studies on pyrazolo[3,4-d]pyrimidines, which have a related fused-ring structure, modifications to the C6-phenyl ring significantly impacted antiproliferative activity. For instance, adding a 3-hydroxyl and a 4-methoxyl group to the phenyl ring was found to be beneficial for activity. acs.org In contrast, larger substituents or the removal of the aromatic ring often leads to a decrease or complete loss of activity, highlighting the necessity of an appropriately substituted aryl group at this position for effective binding. acs.orgacs.org

Table 2: Effect of C6-Aryl Ring Modifications on Antiproliferative Activity (in vitro) (Based on an Analogous Pyrazolo[3,4-d]pyrimidine Scaffold)

| Compound Analogue | C6-Aryl Substituent | IC₅₀ against HCT116 cells (μM) | Observation |

|---|---|---|---|

| Analogue D | 3-Hydroxy-4-methoxyphenyl | 0.019 | Potent activity, considered optimal substitution. acs.org |

| Analogue E | Phenyl (unsubstituted) | 0.201 | Decreased potency compared to the substituted phenyl ring. acs.org |

| Analogue F | 4-Methoxyphenyl (B3050149) | 0.142 | Slightly better than unsubstituted phenyl, but less potent than the 3-hydroxy-4-methoxy variant. acs.org |

| Analogue G | 3-Hydroxyphenyl | 0.094 | More potent than unsubstituted phenyl, indicating the importance of the 3-hydroxyl group. acs.org |

| Analogue H | 3-Benzyloxyphenyl | >10 | A large substituent like benzyloxy leads to a near-complete loss of activity. acs.org |

Modifications at the C5-Position:

The C5 position of the pyrimidine ring is highly sensitive to substitution. In studies of N-benzyl-2-phenylpyrimidin-4-amine inhibitors of USP1/UAF1, the introduction of a methyl group at the C5-position led to a twofold increase in potency. However, in other contexts, such as inhibitors of the HSF1-stress pathway, introducing a methyl group at C5 was predicted to cause a steric clash that disrupts the planar binding conformation necessary for activity. This indicates that substitution at C5 is generally disfavored unless a specific pocket is available in the target protein.

Academic Applications and Broader Research Context Non Prohibited

Role as a Scaffold in Academic Drug Discovery Research (Lead Optimization and Target Validation)

The pyrimidinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets through diverse non-covalent interactions. The 2-methyl-6-phenyl-1H-pyrimidin-4-one structure, in particular, offers a foundational framework for the development of novel therapeutic agents. Researchers utilize this scaffold in the processes of lead optimization and target validation.

Lead Optimization: This process involves modifying a "hit" compound, identified from initial screening, to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides several points for chemical modification. For instance, the phenyl group, the methyl group, and the nitrogen and oxygen atoms in the pyrimidinone ring can be altered or functionalized. This allows for the systematic exploration of the structure-activity relationship (SAR). A study on pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, demonstrated that modifications to the phenyl ring and other positions on the core structure significantly influenced their antiproliferative activities. acs.org For example, introducing specific substituents to the phenyl ring was found to be beneficial for anticancer activity. acs.org This iterative process of synthesis and biological testing is crucial for transforming a promising hit into a viable drug candidate. acs.orgnih.gov

Target Validation: This involves confirming that a specific biological molecule (the "target," often a protein or enzyme) is responsible for the therapeutic effect of a drug candidate. nih.gov Compounds derived from the this compound scaffold can be used as chemical probes to study the function of these targets. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent inhibitors of Src/Abl kinases, which are important targets in cancer therapy. nih.gov By observing the biological effects of these specific inhibitors, researchers can validate the role of Src/Abl kinases in disease progression. nih.gov Similarly, derivatives of this scaffold have been explored as inhibitors for targets like the PI3K/mTOR signaling pathway, which is critical in cancer cell growth and proliferation. acs.org

Table 1: Examples of Pyrimidinone Scaffolds in Drug Discovery Research

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl Kinase | Cancer | Identified potent inhibitors with excellent antiproliferative activity against tumor cell lines. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Tubulin/CDC5L | Cancer | Discovered dual-targeting agents with high potency and favorable metabolic stability. acs.org |

| 5-Phenylpyrazolopyrimidinones | Not specified (Phenotypic screen) | Trypanosomiasis | Lead optimization improved antitrypanosomal efficacy and pharmacokinetic properties. acs.org |

| Pyrido[1,2-a]pyrimidin-4-ones | Topoisomerase IIα | Cancer | Scaffold-hopping from flavonoids led to potent and selective catalytic inhibitors. nih.gov |

Application in Material Science Research (e.g., Building Blocks for Supramolecular Assemblies, Photophysical Properties)

The rigid, planar structure and the presence of hydrogen bond donors and acceptors in this compound make it a compelling candidate for applications in material science.

Building Blocks for Supramolecular Assemblies: Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov The pyrimidinone core is well-suited for this purpose. The N-H and C=O groups can form predictable hydrogen bonds, guiding the self-assembly of molecules into larger architectures such as tapes, rosettes, or more complex three-dimensional networks. The phenyl group can participate in π–π stacking interactions, further stabilizing these assemblies. These organized structures are of interest for creating new materials with tailored properties for applications in electronics, sensing, and nanotechnology. nih.gov

Photophysical Properties: Compounds with extended π-conjugated systems, like this compound, often exhibit interesting photophysical properties, such as fluorescence. The electronic properties of the molecule can be tuned by adding electron-donating or electron-withdrawing groups to the phenyl ring or the pyrimidinone core. This can alter the wavelength of light absorbed and emitted, making these compounds useful as fluorescent probes or as components in organic light-emitting diodes (OLEDs). Research into pyrimido[4,5-d]pyridazine (B13097865) derivatives has shown that modifying substituents on the phenyl rings can fine-tune the molecule's electronic and photophysical properties, enabling their use in fluorescent sensing applications. acs.org

Table 2: Potential Material Science Applications of Pyrimidinone Derivatives

| Application Area | Relevant Structural Features | Potential Function |

|---|---|---|

| Supramolecular Assemblies | Hydrogen bond donors/acceptors, Phenyl ring for π–π stacking | Formation of ordered nanostructures, gels, and liquid crystals. nih.gov |

| Fluorescent Probes | Extended π-conjugation, Modifiable electronic properties | Sensing of ions or small molecules through changes in fluorescence. acs.org |

| Organic Electronics | Charge transport capabilities, Tunable energy levels | Components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). |

Contribution to Agrochemical Research as Chemical Leads (Focus on Mechanism of Action)

The pyrimidine (B1678525) ring is a key component in many commercially successful agrochemicals, including fungicides and herbicides. Derivatives of this compound are explored as lead compounds in the search for new plant protection agents.